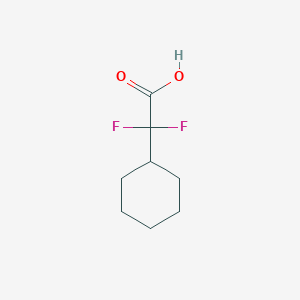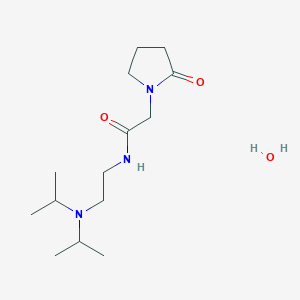
N-(2-(Diisopropylamino)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide hydrate
概要
説明
N-(2-(Diisopropylamino)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide hydrate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diisopropylamino group, a pyrrolidinone ring, and an acetamide moiety. The hydrate form indicates the presence of water molecules in its crystalline structure.
作用機序
Target of Action
Pramiracetam hydrate, also known as N-(2-(Diisopropylamino)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide hydrate or PRAMIRACETAM MONOHYDRATE, is a synthetic derivative of piracetam . It has been suggested that pramiracetam may act on the brain and peripheral sites that rely on the adrenal glands .
Mode of Action
It is believed to indirectly affect the release of neurotransmitters, brain chemicals that transmit signals from one nerve cell to another . Pramiracetam may also increase or restore brain membrane fluidity, which facilitates cell signaling .
Biochemical Pathways
It has been suggested that pramiracetam may influence the hydration and amphiphilic properties of molecules, affecting their localization and orientation at the water-lipophilic medium interface . This could potentially explain some characteristics of the pharmacological action of the drug .
Pharmacokinetics
It has been found that pramiracetam is absorbed in humans and follows linear kinetics in the blood . The half-life of pramiracetam has been noted to be variable, ranging from 2 to 8 hours .
Result of Action
Pramiracetam has been studied for use in Alzheimer’s disease and as an adjunct treatment to restore cognitive functioning post-electroconvulsive therapy in severe depression . It has been clinically proven to improve memory in healthy elderly adults with memory loss and enhance overall cognition in young adults with memory problems .
Action Environment
The action of pramiracetam may be influenced by environmental factors such as hydration and amphiphilic properties . These factors could affect the drug’s localization and orientation at the water-lipophilic medium interface, potentially influencing its pharmacological action .
生化学分析
Biochemical Properties
Pramiracetam hydrate is believed to interact with certain enzymes, proteins, and other biomolecules. It indirectly affects the release of neurotransmitters, brain chemicals that transmit signals from one nerve cell to another .
Cellular Effects
Pramiracetam hydrate has been reported to have effects on various types of cells and cellular processes. It is believed to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of pramiracetam hydrate are believed to vary with different dosages in animal models
Metabolic Pathways
It is believed to interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is believed to interact with certain transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
It may involve certain targeting signals or post-translational modifications that direct it to specific compartments or organelles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diisopropylamino)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide hydrate typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Diisopropylamino Group: This step may involve the reaction of a suitable intermediate with diisopropylamine under controlled conditions.
Acetamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-(Diisopropylamino)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide hydrate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert ketones or other groups into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical processes.
類似化合物との比較
Similar Compounds
- N-(2-(Diethylamino)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide
- N-(2-(Dimethylamino)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide
Uniqueness
N-(2-(Diisopropylamino)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide hydrate is unique due to the presence of the diisopropylamino group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
特性
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2.H2O/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19;/h11-12H,5-10H2,1-4H3,(H,15,18);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIOXQZKHQQRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B3102897.png)

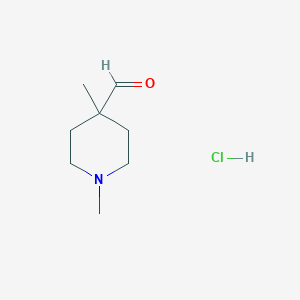
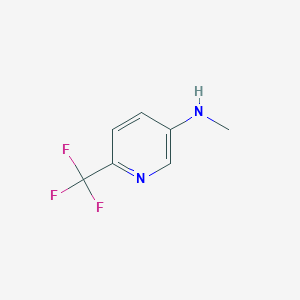



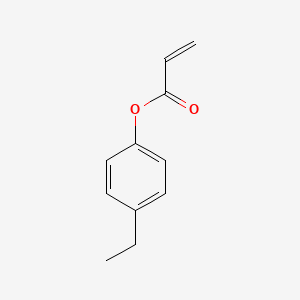
![N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine](/img/structure/B3102957.png)
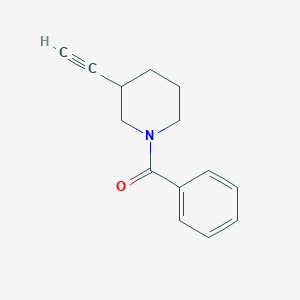
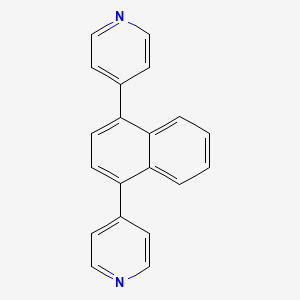
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(dipentylamino)cyclohexyl]thiourea](/img/structure/B3102981.png)
